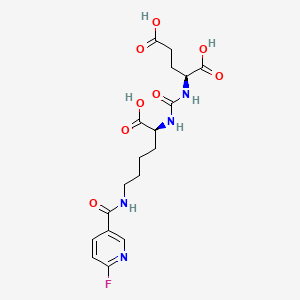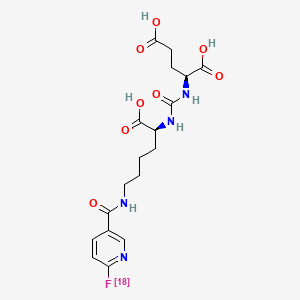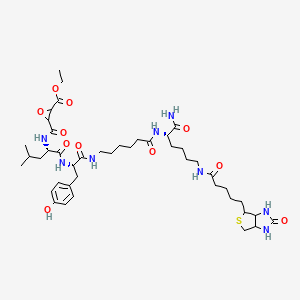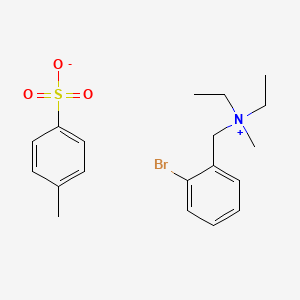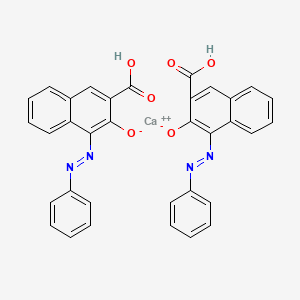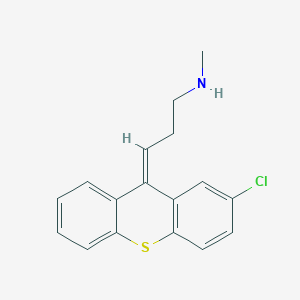
Demethylchlorprothixene
Vue d'ensemble
Description
Demethylchlorprothixene is a derivative of Chlorprothixene, a typical antipsychotic of the thioxanthene group . Chlorprothixene’s principal indications are the treatment of psychotic disorders (e.g., schizophrenia) and of acute mania occurring as part of bipolar disorders . Other uses are pre- and postoperative states with anxiety and insomnia, severe nausea/emesis (in hospitalized patients), the amelioration of anxiety and agitation due to use of selective serotonin reuptake inhibitors for depression .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial in determining its behavior in biological systems . These properties include hardness, topography, hydrophilicity, and others . Unfortunately, the specific physical and chemical properties of Demethylchlorprothixene were not found in the search results.Applications De Recherche Scientifique
Age and Sex Specificity in Organ Distribution and Metabolism : Chlorprothixene and its N-desmethyl derivative (which includes Demethylchlorprothixene) are present in larger quantities and for a longer period in the brain, liver, kidneys, and lungs of younger animals compared to older ones. The N-demethylation rate is significantly higher in older animals. This study highlights the importance of considering age and sex in understanding the distribution and metabolism of drugs like Demethylchlorprothixene (Dell, Fassbender, Kamp, & Lorenz, 1976).
Application in Chronic Schizophrenia : Chlorprothixene (Taractan), closely related to Demethylchlorprothixene, has been evaluated for its effectiveness in treating chronic schizophrenia. Its properties as a neuroleptic and tranquillizer suggest potential therapeutic applications in psychiatric conditions (Scanlan & May, 1963).
Metabolite Preparation for Forensic Applications : Research on the preparation of N-demethylated drug metabolites, including Demethylchlorprothixene, for forensic toxicological applications highlights its relevance in forensic science. This study provides insights into methodologies for producing drug metabolite reference material (Pelander, Ojanperä, & Hase, 1997).
Effect on Imipramine Demethylation : A study investigating the effect of neuroleptics on imipramine demethylation in rat liver microsomes and brain levels found that drugs like Chlorprothixene, related to Demethylchlorprothixene, can influence the metabolism of other drugs, which is crucial for understanding drug interactions (Daniel & Melzacka, 1986).
Thioxanthenes in Plasma Measurement : The measurement of thioxanthenes in plasma, including Demethylchlorprothixene metabolites, is essential for therapeutic drug monitoring and pharmacokinetic studies. This research provides a method for estimating drug levels in plasma (Mjörndal & Oreland, 2009).
Environmental Fate and Ecotoxicity : A study on the environmental fate and ecotoxicity of Chlorprothixene, a compound related to Demethylchlorprothixene, reveals concerns about its release into aquatic environments. This research emphasizes the need for further investigation into the environmental impact of such drugs (Khaleel, Mahmoud, Olsson, & Kümmerer, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3/b13-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNIWJBWDRDXPK-MLPAPPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylchlorprothixene | |
CAS RN |
51382-91-3 | |
| Record name | Demethylchlorprothixene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051382913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEMETHYLCHLORPROTHIXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G94400Q0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




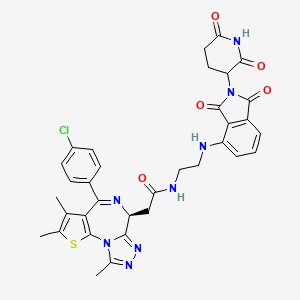
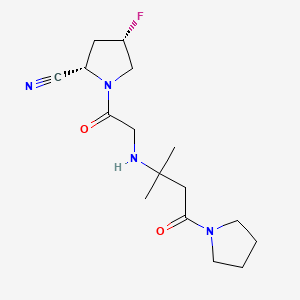
![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)
